![molecular formula C15H20N2O4 B2864823 N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(m-tolyl)oxalamide CAS No. 1351605-47-4](/img/structure/B2864823.png)
N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(m-tolyl)oxalamide
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Description
N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(m-tolyl)oxalamide, also known as HTMT-2 or OXA-23, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research.
Scientific Research Applications
Synthesis and Characterization
- A study highlighted the synthesis and characterization of various hydroxymethyl pyrazole derivatives, including those similar to N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(m-tolyl)oxalamide. The compounds were analyzed using techniques like FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single-crystal X-ray crystallography. These methods are crucial for understanding the structural and chemical properties of such compounds (Titi et al., 2020).
DNA/Protein Interaction and Cytotoxicity Studies
- Research on Ni(II) complexes with Schiff Base Ligands, including those resembling N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(m-tolyl)oxalamide, revealed their ability to interact with biological macromolecules and cancer cells. This interaction was investigated using UV-Vis, circular dichroism (CD), and fluorescence quenching measurements, demonstrating their potential in biomedical applications (Yu et al., 2017).
Glycolic Acid Oxidase Inhibition
- A series of derivatives similar to N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(m-tolyl)oxalamide have been studied as inhibitors of glycolic acid oxidase (GAO). These compounds showed potency in in vitro studies, indicating their potential use in therapeutic applications related to GAO inhibition (Rooney et al., 1983).
Hydrothermal Reaction Studies
- Investigation of hydrothermal reactions involving compounds like N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(m-tolyl)oxalamide showed the formation of complex two-dimensional coordination polymers. This research is significant for understanding the chemical behavior of such compounds under hydrothermal conditions, which can have implications in materials science (Knope et al., 2012).
Corrosion Inhibition Studies
- Pyrazolone derivatives, structurally related to N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(m-tolyl)oxalamide, have been studied for their corrosion inhibition properties on steel. These studies are crucial for industrial applications where corrosion resistance is essential (Ansari et al., 2016).
Biological Activity Studies
- Research involving compounds similar to N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(m-tolyl)oxalamide showed that they possess significant in vitro cytotoxic activity against HL-60 human promyelocytic leukemia cells. This highlights their potential as therapeutic agents in cancer treatment (Asegbeloyin et al., 2014).
properties
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-N'-(3-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-11-3-2-4-12(9-11)17-14(19)13(18)16-10-15(20)5-7-21-8-6-15/h2-4,9,20H,5-8,10H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSZKHYBUCQBCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC2(CCOCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(m-tolyl)oxalamide |
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